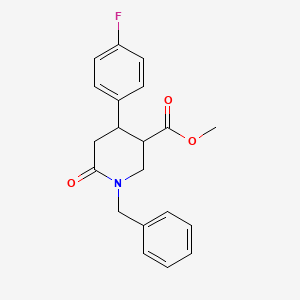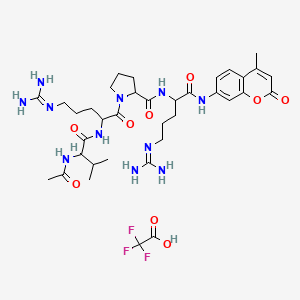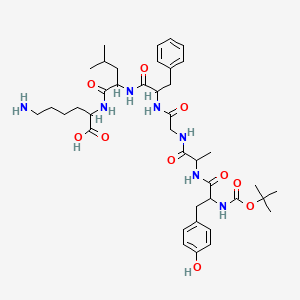
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH is a synthetic peptide composed of several amino acids, each protected by a tert-butyloxycarbonyl (Boc) group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of each amino acid during the synthesis process. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the Boc group using trifluoroacetic acid (TFA).
Coupling: of the next Boc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a strong acid like hydrofluoric acid (HF) or TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of specific amino acid side chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are typical coupling reagents.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with oxidized or reduced side chains.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and peptide bond formation.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH depends on its specific application. In general, peptides like this one can interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The Boc group protects the amino acids during synthesis but is removed before the peptide exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-DL-Ala-Gly-OH
- Boc-Gly-Phe-Phe-OMe
- Boc-Tyr-D-Ala-Gly
Uniqueness
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for precise control over the synthesis and modification of the peptide, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C40H59N7O10 |
|---|---|
Molekulargewicht |
797.9 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[2-[[2-[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55) |
InChI-Schlüssel |
CYNSTRDQLTUBMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


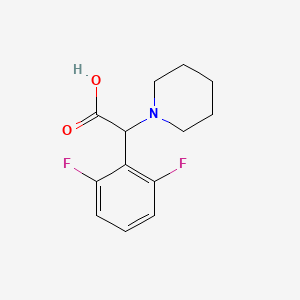
![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
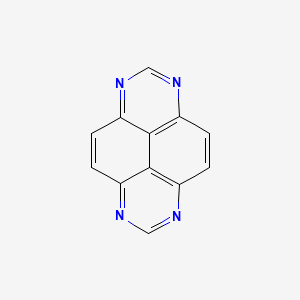
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)
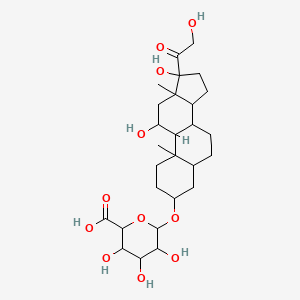
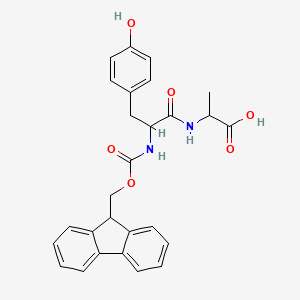
![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)



